N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyclopropyl group, a phenylcarbamoyl group, and a trifluoromethyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Cyclopropylamine: Cyclopropylamine can be synthesized through the reaction of cyclopropyl bromide with ammonia.
Preparation of Phenylcarbamoyl Intermediate: The phenylcarbamoyl group is introduced by reacting phenyl isocyanate with cyclopentylamine.
Coupling Reaction: The final step involves coupling the cyclopropylamine and phenylcarbamoyl intermediate with 4-(trifluoromethyl)benzoyl chloride under appropriate reaction conditions, such as the presence of a base like triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares structural similarities with N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide, particularly the cyclopropane and phenylcarbamoyl groups.
N-(1-(4-nitro-phenylcarbamoyl)-2-phenyl-ethyl)-benzamide: Another structurally related compound with a phenylcarbamoyl group and benzamide backbone.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for medicinal chemistry research, as it may exhibit enhanced pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C23H23F3N2O2 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H23F3N2O2/c24-23(25,26)17-10-8-16(9-11-17)20(29)28(19-12-13-19)22(14-4-5-15-22)21(30)27-18-6-2-1-3-7-18/h1-3,6-11,19H,4-5,12-15H2,(H,27,30) |
InChI Key |
ASPLVLZDSPGABX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)NC2=CC=CC=C2)N(C3CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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